3-Bromo-1-methyl-5-nitro-1H-pyrazole
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Overview
Description
3-Bromo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms. This compound is part of the pyrazole family, known for their versatility in organic synthesis and medicinal chemistry . The presence of bromine, methyl, and nitro groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Bromo-1-methyl-5-nitro-1H-pyrazole typically involves the bromination of 1-methyl-5-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
3-Bromo-1-methyl-5-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas or metal hydrides for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-1-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1-methyl-5-nitro-1H-pyrazole include:
3-Bromo-1-methyl-1H-pyrazole: Lacks the nitro group, which affects its reactivity and applications.
3-Bromo-5-methyl-1H-pyrazole: The position of the methyl group is different, leading to variations in chemical behavior.
3-Bromopyrazole: Lacks both the methyl and nitro groups, making it less complex and versatile.
Properties
IUPAC Name |
3-bromo-1-methyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJLEVICZJXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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